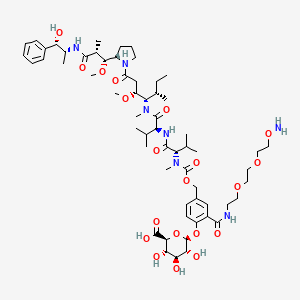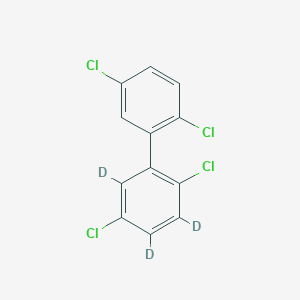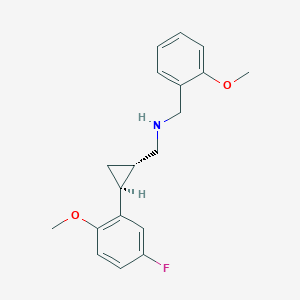
5-HT2C agonist-3 (free base)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-HT2C agonist-3 (free base) is a selective agonist for the 5-HT2C receptor, which is a subtype of the serotonin receptor. This compound exhibits antipsychotic drug-like activity and inhibits amphetamine-induced hyperactivity . It has an EC50 value of 24 nM and a Ki value of 78 nM . The 5-HT2C receptor is involved in various neurological functions, including mood regulation, appetite control, and cognition .
準備方法
The synthesis of 5-HT2C agonist-3 (free base) involves the preparation of N-substituted (2-phenylcyclopropyl)methylamines. The synthetic route typically includes the following steps :
Formation of the cyclopropyl ring: This step involves the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropyl ring.
N-alkylation: The cyclopropylamine is then alkylated with a suitable alkyl halide to introduce the desired substituent on the nitrogen atom.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
化学反応の分析
5-HT2C agonist-3 (free base) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides to introduce various substituents on the nitrogen atom.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-HT2C agonist-3 (free base) has several scientific research applications, including:
Neuroscience: It is used to study the role of the 5-HT2C receptor in neurological functions such as mood regulation, appetite control, and cognition.
Psychopharmacology: This compound is used to investigate the potential therapeutic effects of 5-HT2C receptor agonists in treating psychiatric disorders such as schizophrenia, depression, and anxiety.
作用機序
The mechanism of action of 5-HT2C agonist-3 (free base) involves its binding to the 5-HT2C receptor, a G protein-coupled receptor (GPCR) that mediates excitatory neurotransmission . Upon binding, the compound activates the receptor, leading to the activation of downstream signaling pathways such as the phospholipase C-activating G protein-coupled signaling pathway . This results in various physiological effects, including inhibition of amphetamine-induced hyperactivity and modulation of mood and appetite .
類似化合物との比較
5-HT2C agonist-3 (free base) can be compared with other 5-HT2C receptor agonists, such as:
Lorcaserin: A selective 5-HT2C receptor agonist used for weight management.
Psilocybin: A naturally occurring psychedelic compound that acts as a 5-HT2A and 5-HT2C receptor agonist.
The uniqueness of 5-HT2C agonist-3 (free base) lies in its high selectivity for the 5-HT2C receptor and its potential antipsychotic effects .
特性
分子式 |
C19H22FNO2 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
1-[(1S,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropyl]-N-[(2-methoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C19H22FNO2/c1-22-18-6-4-3-5-13(18)11-21-12-14-9-16(14)17-10-15(20)7-8-19(17)23-2/h3-8,10,14,16,21H,9,11-12H2,1-2H3/t14-,16+/m1/s1 |
InChIキー |
ZTMZRHFENROFGY-ZBFHGGJFSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)F)[C@H]2C[C@@H]2CNCC3=CC=CC=C3OC |
正規SMILES |
COC1=C(C=C(C=C1)F)C2CC2CNCC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione](/img/structure/B12395763.png)
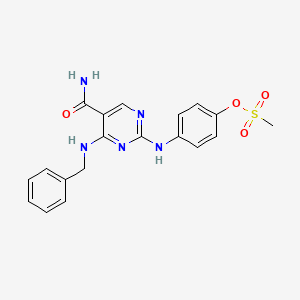

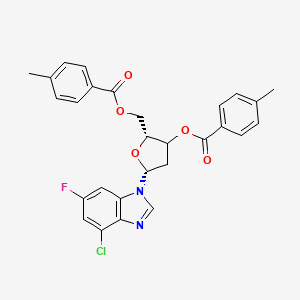
![(4S)-4-[[(2S)-2-acetamidohexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12395786.png)

